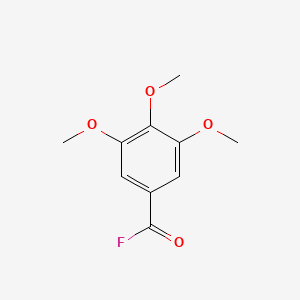
3,4,5-Trimethoxybenzoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxybenzoyl fluoride is an organic compound with the molecular formula C10H11FO4 It is characterized by the presence of three methoxy groups attached to a benzoyl fluoride core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethoxybenzoyl fluoride typically involves the reaction of 3,4,5-trimethoxybenzoic acid with a fluorinating agent. One common method is the use of thionyl fluoride (SOF2) or diethylaminosulfur trifluoride (DAST) as the fluorinating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps for purification, such as recrystallization or distillation, to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5-Trimethoxybenzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form 3,4,5-trimethoxybenzoic acid.
Reduction: It can be reduced to 3,4,5-trimethoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoyl derivatives.
Hydrolysis: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxybenzoyl fluoride has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Propiedades
Número CAS |
824390-34-3 |
|---|---|
Fórmula molecular |
C10H11FO4 |
Peso molecular |
214.19 g/mol |
Nombre IUPAC |
3,4,5-trimethoxybenzoyl fluoride |
InChI |
InChI=1S/C10H11FO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3 |
Clave InChI |
ZLFUQEARCKDKMN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


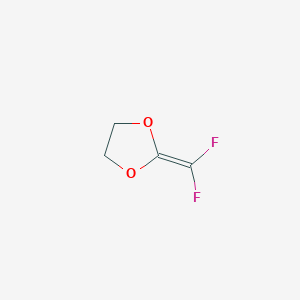
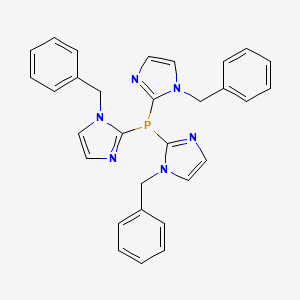
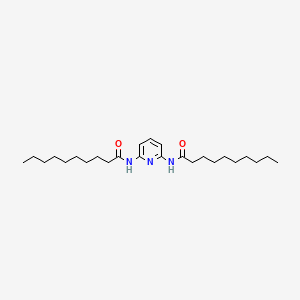
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)

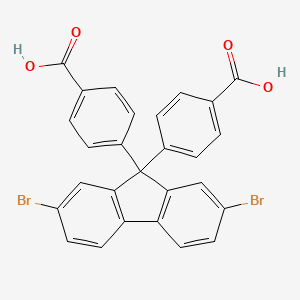
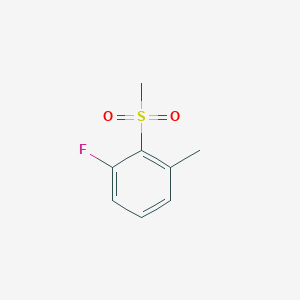
![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)
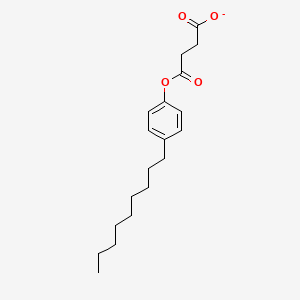

![3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14220167.png)
![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)
